molecular formula C25H18FN3O3S B2596875 N-(3-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 872208-08-7

N-(3-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

Cat. No. B2596875
CAS RN: 872208-08-7
M. Wt: 459.5
InChI Key: KFRAGUQBSFGKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C25H18FN3O3S and its molecular weight is 459.5. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Inhibitory Activity on Thymidylate Synthase and Dihydrofolate Reductase

One study explores the potent dual inhibitory activity of related compounds on thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making them targets for anticancer drugs. The research indicates that certain analogues demonstrate potent inhibitory activities, suggesting potential applications in cancer therapy (Gangjee et al., 2008).

Structural Analysis and Molecular Interactions

Another study provides a detailed structural analysis of similar compounds, highlighting their conformational aspects and intramolecular interactions. This research is foundational for understanding how these molecules interact with biological targets, aiding in the design of more effective therapeutic agents (Subasri et al., 2016).

Quantum Chemical Insight and Antiviral Potency

Research into the molecular structure, bonding interactions, and spectroscopic properties of related compounds has shown promising antiviral applications, particularly against SARS-CoV-2. This study underscores the potential of these compounds as antiviral agents, supported by quantum chemical insights and molecular docking studies (Mary et al., 2020).

Imaging Applications in Neurodegenerative Disorders

Compounds with structural similarities have been evaluated for their potential in imaging applications, specifically targeting the peripheral benzodiazepine receptors (PBRs) in neurodegenerative disorders. Such research contributes to the development of diagnostic tools for diseases like Alzheimer's and Parkinson's (Fookes et al., 2008).

Transparent Polyimides with High Refractive Index

In the field of materials science, derivatives of related compounds have been utilized to synthesize transparent polyimides with high refractive indices. These materials have applications in optoelectronics, demonstrating the versatility of these compounds beyond biomedical research (Tapaswi et al., 2015).

properties

IUPAC Name

N-(3-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O3S/c1-15-9-11-18(12-10-15)29-24(31)23-22(19-7-2-3-8-20(19)32-23)28-25(29)33-14-21(30)27-17-6-4-5-16(26)13-17/h2-13H,14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRAGUQBSFGKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

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